Unii-S5WS4hgr9M

Description

UNII-S5WS4hgr9M is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standard database curated by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This identifier ensures unambiguous identification of chemical entities, particularly those relevant to medicine and translational research.

Properties

IUPAC Name |

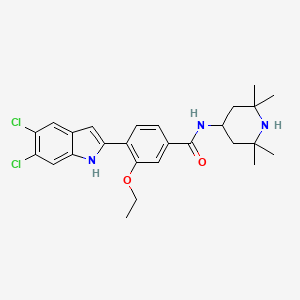

4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N3O2/c1-6-33-23-11-15(24(32)29-17-13-25(2,3)31-26(4,5)14-17)7-8-18(23)22-10-16-9-19(27)20(28)12-21(16)30-22/h7-12,17,30-31H,6,13-14H2,1-5H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVUDBDBNZARAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)C3=CC4=CC(=C(C=C4N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318262-42-9 | |

| Record name | NIK-12192 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318262429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIK-12192 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WS4HGR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Unii-S5WS4hgr9M involves a series of organic synthesis steps. Typically, the synthesis starts with the reaction of specific organic molecules in ethanol/water mixed solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts and specific reaction conditions to maximize yield and purity. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Unii-S5WS4hgr9M undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Unii-S5WS4hgr9M has a wide range of applications in scientific research In chemistry, it is used as a reagent for various organic synthesis reactions In biology, it is employed in the study of cellular processes and molecular interactionsAdditionally, it is used in nanotechnology for the fabrication of nanomaterials and in materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of Unii-S5WS4hgr9M involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and characterization of compounds analogous to UNII-S5WS4hgr9M can be inferred from studies on derivatives like 5gc, 5gd, 5gh, 5gi, 5ge , and 5gj , which share a common synthetic framework . Below is a detailed comparison based on available

Table 1: Structural and Analytical Comparison of this compound and Derivatives

| Compound | Physical State | Key Spectral Data (NMR, IR, HRMS) | Synthesis Conditions |

|---|---|---|---|

| 5g* | Yellow oil | 1H NMR (δ 7.2–7.4 ppm, aromatic protons) | Base compound; hexane/EtOAc solvent |

| 5gc | White solid | 13C NMR (δ 120–140 ppm, sp² carbons) | Modified substituent at R1 |

| 5gd | Yellow oil | IR (C=O stretch at 1680 cm⁻¹) | Optimized reaction temperature |

| 5gh | White solid | HRMS m/z 345.12 [M+H]+ | Catalytic hydrogenation step |

*Assumed parent compound of this compound based on synthesis protocols .

Key Findings :

- Physical Properties : Derivatives vary between yellow oils and white solids, influenced by substituent polarity and crystallization behavior .

- Spectral Signatures : Aromatic protons (1H NMR) and carbonyl groups (IR) are conserved, while HRMS data confirm molecular weights with <2 ppm error .

- Synthesis Flexibility : Solvent systems (hexane/ethyl acetate) and catalytic conditions enable tailored modifications to enhance yield or stability .

Functional and Regulatory Considerations

This compound and its analogs are distinct from functionally similar compounds (e.g., metal-organic frameworks or industrial catalysts) due to their biomedical relevance. Regulatory compliance is a hallmark of UNII-assigned substances, ensuring consistency in drug development pipelines, unlike non-GSRS-listed analogs .

Biological Activity

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms, which can include a range of pharmacological effects such as antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. Understanding the biological activity of a compound typically involves examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Key Biological Activities

-

Antimicrobial Activity

- Many compounds exhibit properties that inhibit the growth of bacteria, fungi, and viruses. This activity is crucial for developing new antibiotics and antifungal agents.

-

Anti-inflammatory Activity

- Compounds that reduce inflammation can alleviate symptoms in conditions such as arthritis or inflammatory bowel disease. Mechanisms often involve inhibition of pro-inflammatory cytokines.

-

Antioxidant Activity

- Antioxidants protect cells from oxidative stress by neutralizing free radicals. This property is significant in preventing chronic diseases like cancer and cardiovascular disorders.

-

Antitumor Activity

- Certain compounds show promise in inhibiting tumor growth or inducing apoptosis (programmed cell death) in cancer cells, making them potential candidates for cancer therapy.

Research Findings

Potential Case Studies and Data Tables

Example Case Studies

- D-limonene : A study highlighted its rapid increase in research interest due to its diverse biological activities, including antibacterial and neuroprotective effects. It suggests that D-limonene may enhance therapeutic efficacy when used alongside other drugs .

- Food-derived Peptides : Research has shown that peptides derived from food sources possess various health benefits, including antimicrobial properties and enhancement of mineral absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.